molecular formula C7H10N2O4 B1517815 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid CAS No. 1248930-14-4

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

Cat. No. B1517815
CAS RN: 1248930-14-4
M. Wt: 186.17 g/mol
InChI Key: CFUVZPWLVSJEER-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It also contains a carbamoyl group (NH2CO-) and an oxoacetic acid group (-CO-CH2-COOH). These types of compounds are often involved in biological processes and can have various pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamoyl and oxoacetic acid groups) would all influence its properties .

Scientific Research Applications

Anticancer and Antidiabetic Potential

Oxamic acid acts as an inhibitor of lactic dehydrogenase (LDH), a critical enzyme in the metabolic pathways of tumor cells, showcasing significant anticancer activity against nasopharyngeal carcinoma (NPC) cells in vitro. This indicates its potential utility in cancer treatment strategies. Additionally, its inhibitory effects on LDH suggest potential applications in treating type 2 diabetes, making it a subject of interest for further medicinal applications (Delgado et al., 2019).

Building Block for Supramolecular Architectures

Due to the complementary hydrogen-bond functionalities of the carbonyl and amide groups present in oxamic acid, it can serve as a building block in the design of supramolecular architectures. This property is vital for developing materials with specific molecular recognition capabilities, which are essential for advancements in nanotechnology and material science (Delgado et al., 2019).

Ligand Component for Metal Complexes

The related compound, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, derived from 2-aminopyridine, through Pfitzinger-type condensation, leads to bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This moiety is useful as it promotes lower energy electronic absorption in its metal complexes, which is beneficial for the development of novel materials and catalysts (Zong et al., 2008).

Antimicrobial Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These derivatives, synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology, show activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates. Such compounds, especially those demonstrating activity against Gram-positive bacteria like S. aureus, hold promise for the development of new antimicrobial agents (Alhameed et al., 2019).

Organometallic Polymer-Conjugates for Biomolecule Probing

Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) has been utilized as a polymeric support for a series of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates are potentially useful as water-soluble, electrochemically active probes for biomolecules, highlighting their significance in biotechnological applications and research (Baldoli et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some compounds that contain a pyrrolidine ring are used in the treatment of diabetes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific structure and the way it’s used. It’s always important to handle chemical compounds in a safe manner and to understand their potential hazards .

properties

IUPAC Name

2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUVZPWLVSJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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